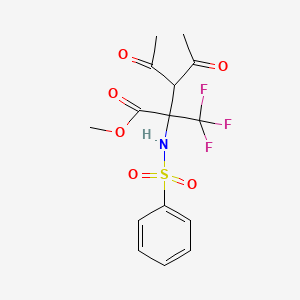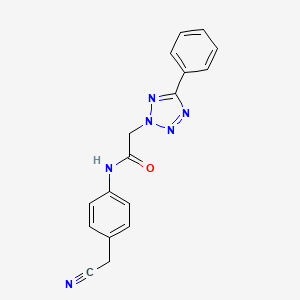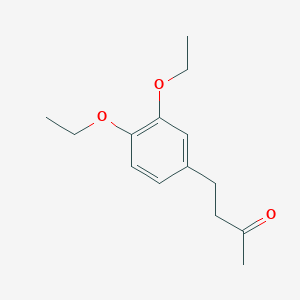![molecular formula C16H21N3O2S2 B11503926 1-[(4-Methylphenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B11503926.png)
1-[(4-Methylphenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a thiazole ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.
Attachment of the Thiazole to Piperazine: The thiazole derivative is then reacted with a piperazine derivative in the presence of a base to form the desired compound.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring using a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE can undergo various types of chemical reactions:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Biological Research: It is used to investigate the mechanisms of action of thiazole-containing compounds.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in microbial growth and replication.
Pathways Involved: The compound can inhibit key biochemical pathways, leading to the disruption of cellular processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
Uniqueness
1-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is unique due to its combination of a thiazole ring and a sulfonylated piperazine ring, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C16H21N3O2S2 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-methyl-4-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C16H21N3O2S2/c1-13-3-5-16(6-4-13)23(20,21)19-9-7-18(8-10-19)11-15-12-22-14(2)17-15/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
RBKAMHRLILBUND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CSC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-7-(dipropylamino)-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11503846.png)
![2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol](/img/structure/B11503857.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B11503865.png)
![N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide](/img/structure/B11503869.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11503875.png)

![2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11503895.png)


![5-[(2-Carboxyethyl)sulfanyl]-4-methyl-2-piperidino-1,3-dithiol-1-ium](/img/structure/B11503909.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11503933.png)
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11503940.png)
